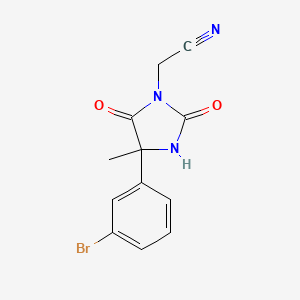![molecular formula C17H13F3N4O B13359603 1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359603.png)
1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-methylphenyl hydrazine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then cyclized using a suitable cyclizing agent to form the triazole ring .
Analyse Des Réactions Chimiques
1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles like amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antifungal and antibacterial properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the inhibition of specific enzymes or receptors in the target organism. The compound interacts with molecular targets such as proteins or nucleic acids, disrupting their normal function and leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives such as:
- 1-(4-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
Propriétés
Formule moléculaire |
C17H13F3N4O |
|---|---|
Poids moléculaire |
346.31 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13F3N4O/c1-11-2-8-14(9-3-11)24-10-21-15(23-24)16(25)22-13-6-4-12(5-7-13)17(18,19)20/h2-10H,1H3,(H,22,25) |
Clé InChI |
WFKMPGCWKGRXPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B13359524.png)
![5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1,3(13),4(11),6(10),7,14,16(23),18(22),19-nonaene](/img/structure/B13359528.png)
![2-{[5-(4-chlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359530.png)



![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13359564.png)
![Ethyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13359565.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359571.png)



![3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide](/img/structure/B13359600.png)
